
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane, commonly known as DMTS, is a siloxane compound that has gained significant attention in recent years due to its unique properties. DMTS is a colorless liquid that is soluble in water and has a boiling point of 210°C. This compound has been widely studied for its potential applications in various fields, including scientific research, medicine, and industry.
作用機序
The mechanism of action of DMTS is not well understood. However, it is believed that DMTS can form stable self-assembled monolayers on various substrates, which can alter the surface properties of the substrate. This alteration in surface properties can lead to changes in the behavior of the substrate, including its wettability, adhesion, and friction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DMTS. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
実験室実験の利点と制限
One of the main advantages of using DMTS in lab experiments is its ability to form stable self-assembled monolayers on various substrates. This property makes it a useful tool for modifying the surface properties of substrates. However, one of the limitations of using DMTS is its high cost, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMTS. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, DMTS could be studied for its potential applications in the field of biotechnology, as it has been shown to have low toxicity and could be used in various medical applications. Finally, DMTS could be studied for its potential applications in the field of energy storage, as it has been shown to have unique electrochemical properties.
合成法
DMTS can be synthesized using a two-step process. The first step involves the reaction between 1,3-dimethyl-1,1,3,3-tetramethyldisiloxane and ethylene oxide to form 6,6-dimethyl-2,5,7,10-tetraoxa-6-silaundecanol. The second step involves the dehydration of 6,6-dimethyl-2,5,7,10-tetraoxa-6-silaundecanol to form DMTS.
科学的研究の応用
DMTS has been widely used in scientific research due to its unique properties. It has been used as a solvent for various organic compounds and as a reagent in chemical reactions. DMTS has also been used as a coating material for various surfaces, including glass, metal, and ceramics. Additionally, DMTS has been studied for its potential applications in the field of nanotechnology, as it can form stable self-assembled monolayers on various substrates.
特性
CAS番号 |
18236-23-2 |
|---|---|
製品名 |
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane |
分子式 |
C8H20O4Si |
分子量 |
208.33 g/mol |
IUPAC名 |
bis(2-methoxyethoxy)-dimethylsilane |
InChI |
InChI=1S/C8H20O4Si/c1-9-5-7-11-13(3,4)12-8-6-10-2/h5-8H2,1-4H3 |
InChIキー |
OVZRXWSZIKLJRC-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C)(C)OCCOC |
正規SMILES |
COCCO[Si](C)(C)OCCOC |
その他のCAS番号 |
67846-47-3 18236-23-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



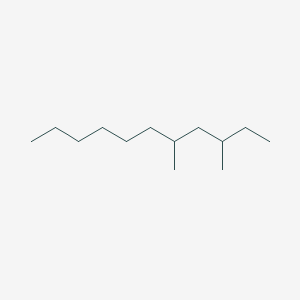
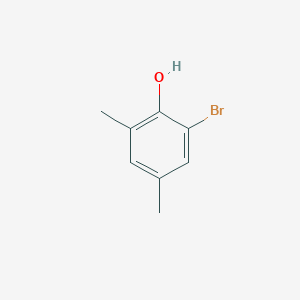
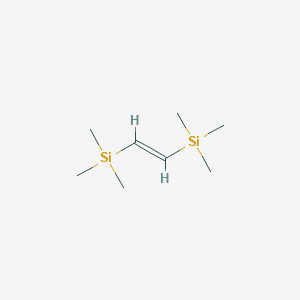
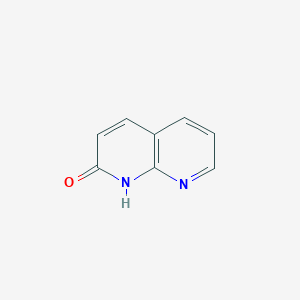
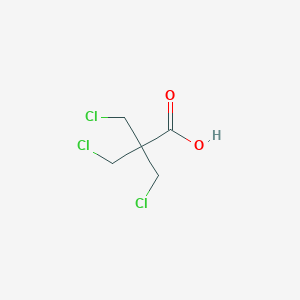
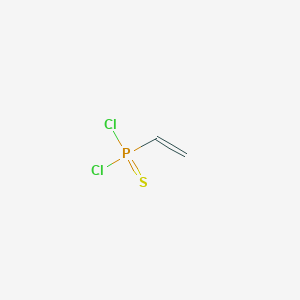
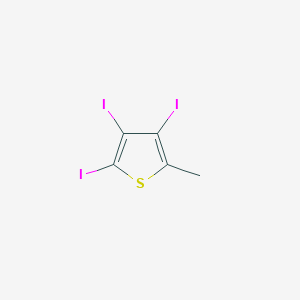

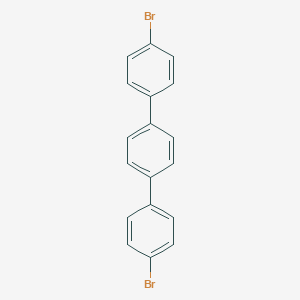

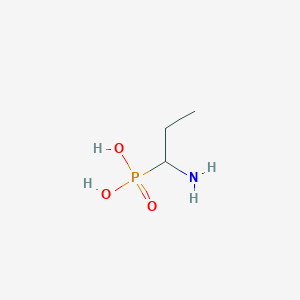

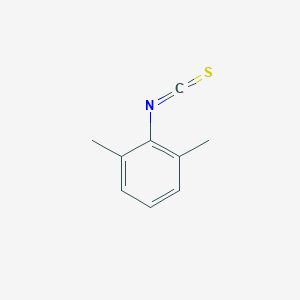
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)